7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
CAS No.: 462066-99-5
Cat. No.: VC7480577
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462066-99-5 |
|---|---|
| Molecular Formula | C13H10ClNO2 |
| Molecular Weight | 247.68 |
| IUPAC Name | 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
| Standard InChI | InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17) |
| Standard InChI Key | BRXPKYDOKVSIJG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound includes:
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A chlorine atom at position 7 of the quinoline core.
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A partially saturated cyclopentane ring fused to the benzene moiety (positions 2 and 3).
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A carboxylic acid group at position 9.
The molecular formula is C₁₃H₁₀ClNO₂, with a molecular weight of 247.68 g/mol . Its IUPAC name reflects this substitution pattern, emphasizing the dihydrocyclopenta[b]quinoline backbone. The structural uniqueness of this compound lies in its dual functionality: the electron-withdrawing chlorine atom and the carboxylic acid group, which collectively influence its reactivity and biological interactions.
Synthesis and Production Methods
The synthesis of 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step reactions starting from precursor aromatic amines and cyclic ketones. While detailed synthetic protocols are proprietary, general approaches can be inferred from related quinoline derivatives:
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Cyclocondensation Reactions:
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A common method involves reacting 2-amino-5-chlorobenzoic acid with cyclopentanone in the presence of phosphoryl chloride (POCl₃) as a catalyst.
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The reaction proceeds via electrophilic aromatic substitution, with POCl₃ facilitating the formation of the quinoline ring.
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Purification:
Industrial-scale production may involve optimized conditions to enhance yield and purity, though specific details remain guarded by manufacturers.
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application in research:
| Property | Value |
|---|---|
| Melting Point | 298°C (in methanol) |
| Boiling Point | 436.0±45.0°C (predicted) |
| Density | 1.453±0.06 g/cm³ |
| pKa | 0.87±0.20 (predicted) |
| Solubility | Moderate in polar solvents |
The low pKa value suggests strong acidic characteristics, likely due to the carboxylic acid group. The predicted boiling point and density align with trends observed in halogenated quinolines, where heavier halogens increase molecular mass and intermolecular forces.
| Supplier | Location | Contact Information |
|---|---|---|
| Absin Bioscience Inc. | China | chenjw@absin.cn |
| Matrix Scientific | USA | sales@matrixscientific.com |
| CARBONE SCIENTIFIC | UK | sales@carbonesci.com |
Pricing and quantities vary based on purity requirements, with research-grade samples typically offered in milligram to gram scales.
Comparative Analysis with Halogenated Analogs
The substitution of halogens at position 7 significantly alters the compound’s properties:
The chlorine atom’s smaller atomic radius compared to bromine may enhance metabolic stability, making it preferable for central nervous system-targeted therapies .
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